molecular formula C8H13I B2443723 1-Iodo-3-propylbicyclo[1.1.1]pentane CAS No. 212386-81-7

1-Iodo-3-propylbicyclo[1.1.1]pentane

Cat. No.: B2443723
CAS No.: 212386-81-7
M. Wt: 236.096
InChI Key: DKAPIAUQGWKLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Iodo-3-propylbicyclo[111]pentane is a chemical compound with the molecular formula C8H13I It is a derivative of bicyclo[111]pentane, a structure known for its unique three-dimensional shape and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-iodo-3-propylbicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method includes the reaction of [1.1.1]propellane with an iodine source under specific conditions. For instance, the reaction can be carried out using sulfinic acid sodium salt, [1.1.1]propellane, and an iodine source in a suitable solvent under light irradiation .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the scalability of the synthetic routes mentioned above suggests potential for industrial application. The use of radical or nucleophilic addition reactions across the central bond of [1.1.1]propellane is considered practical and scalable .

Chemical Reactions Analysis

Types of Reactions

1-Iodo-3-propylbicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or organometallic reagents.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Cycloaddition Reactions: Copper(I) catalysts are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield triazole derivatives .

Scientific Research Applications

1-Iodo-3-propylbicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-iodo-3-propylbicyclo[1.1.1]pentane involves its interaction with molecular targets through its iodine atom and bicyclo[1.1.1]pentane framework. The compound can participate in various chemical reactions, leading to the formation of new bonds and structures. The specific pathways and molecular targets depend on the context of its application, such as drug discovery or materials science .

Comparison with Similar Compounds

1-Iodo-3-propylbicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

The uniqueness of this compound lies in its specific functionalization, which imparts distinct chemical properties and reactivity compared to other derivatives.

Properties

IUPAC Name

1-iodo-3-propylbicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13I/c1-2-3-7-4-8(9,5-7)6-7/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAPIAUQGWKLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC12CC(C1)(C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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